7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound characterized by its unique pyrrolo-pyrimidine structure. This compound belongs to the class of pyrrolopyrimidines, which are aromatic heteropolycyclic compounds containing fused pyrrole and pyrimidine rings. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various disorders involving abnormal cellular proliferation.
The compound is classified under the broader category of pyrrolopyrimidines, which includes a variety of derivatives with significant biological activities. The specific compound can be referenced by its CAS number, 2227-98-7, and it is also known as 5H-pyrrolo[3,2-d]pyrimidin-4-amine. Its molecular formula is with a molecular weight of approximately 134.14 g/mol .
The synthesis of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves multi-step reactions that allow for the introduction of various substituents at different positions on the pyrrolo-pyrimidine framework. A notable synthetic route includes:
This method is advantageous due to its scalability and efficiency, typically yielding compounds with purities above 50% without the need for extensive purification techniques like column chromatography .
The molecular structure of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine features a fused bicyclic system composed of a five-membered pyrrole ring and a six-membered pyrimidine ring.
Key structural data include:
The compound's structure can be represented by its SMILES notation: CN1C=NC2=C(N1)N=CN=C2C=C
.
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine participates in various chemical reactions due to its nucleophilic nature. Notable reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine primarily involves its interaction with specific biological targets within cells. Research indicates that this compound may act as an inhibitor of certain kinases involved in signaling pathways related to cellular proliferation and survival.
For instance, it has been identified as a selective inhibitor for Janus kinase 1 (JAK1), exhibiting an IC50 value of approximately 8.5 nM against this target . This selective inhibition suggests potential therapeutic applications in treating diseases characterized by dysregulated JAK signaling, such as autoimmune disorders.
The physical properties of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 134.14 g/mol |
Density | 1.5 g/cm³ |
Boiling Point | 399.8 °C at 760 mmHg |
Flash Point | 224.4 °C |
LogP | -0.27 |
Vapor Pressure | 0.0 mmHg at 25°C |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its reactivity .
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has significant potential in scientific research and pharmaceutical applications:
Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for constructing the pyrrolo[3,2-d]pyrimidine scaffold. The C4 chloride position in intermediates like 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine exhibits exceptional reactivity toward oxygen- and nitrogen-based nucleophiles, enabling versatile derivatization. Phenols undergo SNAr under microwave irradiation (175°C, 50 min) with K₂CO₃ in DMF, yielding C4-aryloxy derivatives with para- and meta-substituted phenols achieving 74–81% yields. In contrast, ortho-substituted phenols suffer from steric hindrance, dropping yields to 32% [8] [10]. Aliphatic alkoxides require milder conditions (120°C, 20 min) due to their higher nucleophilicity, while amines like aniline react efficiently at 80°C in iPrOH (85–92% yields). Notably, electron-rich boronic acids outperform electron-deficient variants in Suzuki couplings at C4, exemplified by (2-methoxyphenyl)boronic acid affording 90% yield versus (3-fluorophenyl)boronic acid's 62% [8].
Table 1: SNAr and Cross-Coupling at C4 Position
Entry | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Phenol | K₂CO₃, DMF, 175°C, 50 min (MW) | C4-phenoxy | 75 | |
4-Anisole | K₂CO₃, DMF, 175°C, 50 min (MW) | C4-(4-methoxyphenoxy) | 76 | |
Aniline | iPrOH, 80°C, overnight | C4-anilino | 92 | |
(2-MeOPh)B(OH)₂ | Pd(PPh₃)₄, DMF/H₂O, 150°C, 15 min (MW) | C4-(2-methoxyphenyl) | 90 |
Microwave irradiation dramatically accelerates key transformations, enhancing efficiency and regioselectivity. Iodination at C5 using N-iodosuccinimide under microwaves completes in 10 minutes, contrasting sharply with conventional 12-hour methods [4] [6]. Sonogashira couplings between 5-iodo intermediates and alkynes (e.g., 3,4,5-trimethoxyphenylacetylene) utilize Pd(PPh₃)₄/CuI catalysis, achieving 71–80% yields within 10 minutes at 100°C—a 72-fold time reduction versus room-temperature protocols [4]. Copper-mediated C–S bond formation for 5-phenylthio derivatives occurs via ligand-free Ullman coupling, where microwaves (100°C, 4 h) suppress disulfide byproducts and improve yields to 68–81% [4]. One-pot sequences are equally impactful: nitro reduction (H₂/Pd-C) followed by reductive amination with aldehydes installs N-alkyl groups at C7 in a single operation, bypassing laborious intermediate isolation [8].
Table 2: Microwave-Optimized Key Reactions
Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement |
---|---|---|---|
C5 Iodination | 12 h, RT | 10 min, 100°C | 70% → 85% |
Sonogashira Coupling | 12 h, RT | 10 min, 100°C | 65% → 80% |
Ullman C–S Coupling | 24 h, 120°C | 4 h, 100°C | 50% → 81% |
N-Methylation at N5 or N7 profoundly influences physicochemical and biological properties. Regioselective N5 methylation requires prior protection of the pyrrole nitrogen (e.g., SEM group) and strong bases like NaH, followed by CH₃I quenching to afford 4-chloro-2,5-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in 93% yield [10]. Direct N7 methylation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine employs CH₃I/K₂CO₃ in DMF (50% yield), though competing overalkylation necessitates careful stoichiometry [6]. The C2 methyl group is introduced early via cyclization of methyl-containing precursors, while C7 methyl derivatives arise from N-alkylation with methyl halides. Biological evaluations confirm that the N4 methyl in analogs like N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines is indispensable for microtubule depolymerization, forming hydrophobic interactions with Leuβ255 tubulin residues [3] [10].
Conformational restriction via N5-alkylation optimizes tubulin-binding geometry and potency. Molecular modeling reveals that the N5-H moiety in pyrrolo[3,2-d]pyrimidines points toward a hydrophobic pocket near Valβ315/Alaβ316 tubulin. Introducing methyl or larger alkyl groups (e.g., n-propyl, cyclopropylmethyl) at N5 restricts rotation around bonds a and b (see graphical abstract in [3]), reducing low-energy conformers from 88 (unsubstituted) to 53 (N5-CH₃) and enhancing binding affinity. Docking scores improve from −6.83 kcal/mol (N5-H) to −7.23 kcal/mol (N5-CH₃) [3] [10]. Biologically, this translates to 100-fold increases in cytotoxicity: N5-methyl analog 5∙HCl exhibits IC₅₀ = 7.4 nM against MDA-MB-435 cells versus 1200 nM for the N5-H parent 1∙HCl. Larger N5-alkyl groups (e.g., cyclopropylmethyl in 11∙HCl) further improve solubility and nanomolar potency (IC₅₀ = 20 nM) while overcoming P-glycoprotein-mediated resistance [3] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: